molecular formula C16H13NOS B1667141 BM 21.1298 CAS No. 5218-08-6

BM 21.1298

Cat. No.: B1667141
CAS No.: 5218-08-6
M. Wt: 267.3 g/mol
InChI Key: CTGFADZNCCTVMP-UHFFFAOYSA-N
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Description

inhibits HIV-1 reverse transcriptase;  structure in first source

Properties

CAS No.

5218-08-6

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

9b-phenyl-2,3-dihydro-[1,3]thiazolo[2,3-a]isoindol-5-one

InChI

InChI=1S/C16H13NOS/c18-15-13-8-4-5-9-14(13)16(17(15)10-11-19-16)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

CTGFADZNCCTVMP-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BM 21.1298;  BM21.1298;  BM-21.1298

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Case of BM 21.1298: A Search for a Ghost in Drug Development Archives

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, the discovery and development history of a compound designated BM 21.1298 remains elusive. This designation, likely an internal code from a pharmaceutical research program, has not been publicly disclosed, leaving its chemical identity, pharmacological properties, and developmental trajectory shrouded in mystery. This in-depth guide consolidates the available information, which primarily points towards the broader context of endothelin receptor modulation, and highlights the absence of specific data on this compound itself.

The Endothelin System: A Likely Target

The context of related inquiries suggests that this compound was likely developed to target the endothelin system. The endothelin (ET) axis, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their G protein-coupled receptors (ETA and ETB), plays a crucial role in regulating vascular tone, cell proliferation, and hormone production. Its dysregulation is implicated in a variety of cardiovascular and fibrotic diseases, making it a significant target for drug discovery.

The initial line of investigation pointed towards a potential connection between this compound and Sarafotoxin S6c, a potent and selective peptide agonist of the ETB receptor, originally isolated from the venom of the burrowing asp Atractaspis engaddensis. However, no direct link or synonymity between this compound and Sarafotoxin S6c or any of its known derivatives could be established from public records.

The Information Void: Lack of Quantitative Data and Experimental Protocols

A thorough search for quantitative data, such as binding affinities (IC50, Ki), efficacy in functional assays (EC50), or pharmacokinetic parameters for this compound, yielded no results. Similarly, detailed experimental protocols for any preclinical or clinical studies involving a compound with this designation are not available in the public domain. This absence of concrete data prevents the creation of the requested structured tables and in-depth methodological descriptions.

Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams

Without information on the mechanism of action of this compound, it is impossible to generate specific signaling pathway diagrams. While the general signaling pathways for endothelin receptors are well-characterized, any visualization specific to this compound would be purely speculative. For illustrative purposes, a generalized diagram of the endothelin receptor signaling cascade is provided below. This diagram depicts the known pathways activated by endothelin receptors and should not be interpreted as a direct representation of the actions of this compound.

Endothelin_Signaling cluster_receptor Cell Membrane cluster_ligand cluster_gprotein cluster_effector cluster_second_messenger cluster_downstream Downstream Effects ETAR ET-A Receptor Gq Gq ETAR->Gq Activates ETBR ET-B Receptor ETBR->Gq Activates ET1 Endothelin-1 ET1->ETAR Binds ET1->ETBR Binds PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC_activation->Proliferation

Caption: Generalized Endothelin Receptor Signaling Pathway.

Similarly, without any described experiments, the creation of experimental workflow diagrams is not feasible.

Conclusion: An Unresolved Chapter in Pharmaceutical Research

The story of this compound is, for now, a blank page in the annals of drug discovery and development. The designation likely represents an early-stage compound that did not advance to a stage where its details became public knowledge. It is a common occurrence in the pharmaceutical industry for countless compounds to be synthesized and tested, with only a select few progressing through the rigorous stages of development and eventually reaching the public domain.

For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder of the vast, often unseen, landscape of preclinical research. While the specific details of this compound remain unknown, the broader field of endothelin receptor modulation continues to be an active and promising area of investigation for new therapeutic agents. Future declassification of historical research archives or serendipitous discovery in scientific literature may one day shed light on the true identity and history of this compound. Until then, it remains a ghost in the machine of pharmaceutical innovation.

An In-depth Technical Guide to Nevirapine and Efavirenz: Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they act as allosteric inhibitors, binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site.[1] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting the conversion of viral RNA into DNA.[2] This guide provides a detailed technical overview of two prominent first-generation NNRTIs: Nevirapine and Efavirenz.

Mechanism of Action

Nevirapine and Efavirenz share a common mechanism of action. They bind to a specific, non-substrate-binding site on the HIV-1 RT, often referred to as the NNRTI pocket.[1] This binding event locks the enzyme in an inactive conformation, preventing the polymerase activity required for viral replication.[2] The allosteric nature of this inhibition means that NNRTIs do not compete with nucleoside triphosphates. It is important to note that these compounds are highly specific for HIV-1 RT and do not inhibit HIV-2 RT or human DNA polymerases.[3]

NNRTI_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase (Active) Viral_RNA->HIV_RT Template Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription Inactive_RT Inactive HIV-1 RT (Conformational Change) Integration Integration into Host Genome Viral_DNA->Integration NNRTI Nevirapine or Efavirenz NNRTI->HIV_RT NNRTI->Inactive_RT Allosteric Binding

Caption: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.

Quantitative Data on Antiviral Activity

The in vitro antiviral activity of Nevirapine and Efavirenz has been extensively characterized. The following tables summarize key quantitative data for these compounds against wild-type HIV-1.

Table 1: In Vitro Activity of Nevirapine against HIV-1

ParameterCell Line/SystemValueReference(s)
IC50 (Enzyme Assay) Recombinant HIV-1 RT84 nMNot specified in provided context
IC50 (Cell Culture) Various cell lines40 nMNot specified in provided context
IC50 (Wild-Type HIV) HOS cells36 ± 17 nMNot specified in provided context
IC50 (AZT-Resistant HIV) HOS cells27 ± 1 nMNot specified in provided context
Mean Plasma Trough Level (400 mg/day) Human Subjects15.8 µM[4]

Table 2: In Vitro and In Vivo Activity of Efavirenz against HIV-1

ParameterCell Line/SystemValueReference(s)
Ki (Wild-Type HIV-1 RT) Enzyme Assay2.93 nMNot specified in provided context
IC95 (Cell Culture) Cell-based assay1.5 nMNot specified in provided context
IC50 (Wild-Type HIV in CSF) Human Subjects0.51 ng/mL[5]
Median Plasma Concentration (600 mg/day) Human Subjects2017 ng/mL[5]
Median CSF Concentration (600 mg/day) Human Subjects13.9 ng/mL[5]
Median Plasma Trough Concentration (400 mg/day) Human Subjects1349 ng/mL[5]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

RT_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Buffer (e.g., Tris-HCl) - DTT - KCl - MgCl2 - Poly(rA)-oligo(dT) template/primer - Labeled dTTP (e.g., 3H-dTTP) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of NNRTI (Nevirapine/Efavirenz) or control (e.g., DMSO) Prepare_Reaction->Add_Inhibitor Add_Enzyme Initiate reaction by adding recombinant HIV-1 RT Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C (e.g., 60 minutes) Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., add EDTA) Incubate->Stop_Reaction Measure_Incorporation Measure incorporation of labeled dTTP (e.g., scintillation counting or colorimetric assay) Stop_Reaction->Measure_Incorporation Analyze_Data Calculate % inhibition and determine IC50 Measure_Incorporation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, a reducing agent such as dithiothreitol (DTT), salts like KCl and MgCl2, a template-primer such as poly(rA)-oligo(dT), and a labeled deoxynucleotide triphosphate (e.g., [3H]dTTP).

  • Compound Addition: The test compounds (Nevirapine, Efavirenz, or other inhibitors) are serially diluted and added to the reaction wells. A control with the vehicle (e.g., DMSO) is also included.

  • Enzyme Addition: The reaction is initiated by adding a standardized amount of recombinant HIV-1 RT to each well.

  • Incubation: The reaction plate is incubated at 37°C for a defined period, typically 60 minutes, to allow for DNA synthesis.

  • Reaction Termination: The reaction is stopped by adding a solution of EDTA, which chelates the Mg2+ ions necessary for enzyme activity.

  • Quantification: The amount of incorporated labeled nucleotide is quantified. For radioactively labeled nucleotides, this is done using a scintillation counter. For colorimetric assays, a specific substrate is added, and the absorbance is measured.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by non-linear regression analysis.

Cell-Based HIV-1 Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Cell_Based_Antiviral_Assay_Workflow Start Start Seed_Cells Seed susceptible cells (e.g., TZM-bl, MT-2) in a 96-well plate Start->Seed_Cells Add_Inhibitor Add varying concentrations of NNRTI (Nevirapine/Efavirenz) or control Seed_Cells->Add_Inhibitor Infect_Cells Infect cells with a standardized amount of HIV-1 Add_Inhibitor->Infect_Cells Incubate Incubate for a defined period (e.g., 48-72 hours) Infect_Cells->Incubate Measure_Replication Measure viral replication: - p24 antigen ELISA - Luciferase reporter assay - β-galactosidase assay Incubate->Measure_Replication Assess_Cytotoxicity Assess cell viability (e.g., MTT, MTS assay) Incubate->Assess_Cytotoxicity Analyze_Data Calculate % inhibition and determine EC50 and CC50 Measure_Replication->Analyze_Data Assess_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cell-Based HIV-1 Antiviral Assay.

Detailed Methodology:

  • Cell Seeding: A cell line susceptible to HIV-1 infection, such as TZM-bl cells (which express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes), is seeded into 96-well plates.[6]

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Viral Infection: A standardized amount of an HIV-1 laboratory-adapted strain or a clinical isolate is added to the wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, typically 48 to 72 hours.[6]

  • Measurement of Viral Replication:

    • p24 Antigen ELISA: The amount of HIV-1 p24 capsid protein in the cell culture supernatant is quantified as a measure of virus production.[7]

    • Reporter Gene Assays: In cells like TZM-bl, the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is activated by the viral Tat protein is measured.[6][8]

  • Cytotoxicity Assay: A parallel assay is often performed to determine the concentration of the compound that is toxic to the cells (e.g., using an MTT or MTS assay). This yields the 50% cytotoxic concentration (CC50).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration. The 50% effective concentration (EC50) is determined. The therapeutic index is then calculated as the ratio of CC50 to EC50.

Conclusion

Nevirapine and Efavirenz are potent and specific inhibitors of HIV-1 reverse transcriptase. Their allosteric mechanism of action provides a distinct therapeutic approach to combating HIV-1. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working in the field of antiretroviral therapy. While the emergence of resistance is a challenge for all antiretrovirals, including NNRTIs, the study of these first-generation compounds continues to provide valuable insights into the structure-activity relationships of HIV-1 RT inhibition and informs the development of next-generation NNRTIs with improved resistance profiles.

References

Unveiling the Molecular Grip: A Technical Guide to the BM 21.1298 Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding site of BM 21.1298, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), on the HIV-1 reverse transcriptase (RT) enzyme. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on the inhibitor's interaction with its target, details the experimental methodologies used for its characterization, and presents visual representations of the key molecular interactions and experimental workflows.

Core Concepts: The Allosteric Inhibition of HIV-1 Reverse Transcriptase by this compound

This compound is a member of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) class of NNRTIs. These compounds are highly specific, allosteric inhibitors of HIV-1 RT, a critical enzyme in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind to the enzyme's active site, NNRTIs like this compound bind to a hydrophobic pocket located approximately 10 Å away from the catalytic site in the p66 subunit of the enzyme. This binding event induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the synthesis of viral DNA.

Quantitative Analysis of this compound Inhibition

For a representative TIBO derivative, R82913, which shares the same core structure, the following inhibitory values have been reported:

Inhibitor Assay Type Target IC50 / ID50 Reference
R82913Cell-based HIV-1 ReplicationHIV-1 (13 different strains) in CEM cells0.15 µM (median)[3]
R82913Enzyme Inhibition Assay (heteropolymer template)HIV-1 Reverse Transcriptase0.01 µM[3]

The NNRTI Binding Pocket: Key Amino Acid Residues

The binding of TIBO derivatives, including this compound, to the NNRTI binding pocket is primarily driven by hydrophobic interactions. The pocket is lined with a number of key amino acid residues that are critical for the binding and inhibitory activity of these compounds. Site-directed mutagenesis studies have been instrumental in identifying these residues.

Key Amino Acid Residues in the NNRTI Binding Pocket for TIBO Derivatives:

Residue Location Role in Binding Reference
Tyrosine 181 (Y181)p66 subunitCritical for the activity of TIBO derivatives. Substitution with other amino acids leads to a significant loss of sensitivity.[4]
Tyrosine 188 (Y188)p66 subunitAnother critical residue for TIBO derivative activity. Its substitution results in a near-complete loss of sensitivity.[4]
Lysine 103 (K103)p66 subunitMutations at this position can confer resistance to some NNRTIs.
Leucine 100 (L100)p66 subunitContributes to the hydrophobic nature of the binding pocket.
Valine 106 (V106)p66 subunitInvolved in hydrophobic interactions with the inhibitor.
Valine 179 (V179)p66 subunitContributes to the overall shape and hydrophobicity of the pocket.
Glycine 190 (G190)p66 subunitMutations at this position can affect inhibitor binding.
Proline 236 (P236)p66 subunitForms part of the entrance to the binding pocket.

Experimental Protocols

The characterization of NNRTI binding and inhibition involves a series of well-established experimental protocols.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (containing template/primer, dNTPs with labeled dUTP)

  • Lysis Buffer

  • Wash Buffer

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • ABTS substrate solution

  • Microplate reader

Protocol:

  • Enzyme Preparation: Dilute the stock solution of recombinant HIV-1 RT to the desired concentration in lysis buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate solvent.

  • Reaction Setup: In a microtiter plate, add the reaction buffer, the diluted enzyme, and the test compound at various concentrations. Include control wells with no inhibitor.

  • Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.

  • ELISA Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate.

    • Incubate to allow the biotin-labeled newly synthesized DNA to bind to the streptavidin.

    • Wash the plate to remove unbound components.

    • Add the anti-digoxigenin-POD conjugate and incubate.

    • Wash the plate again.

    • Add the ABTS substrate solution and incubate until a color change is observed.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Site-Directed Mutagenesis

This technique is used to create specific mutations in the gene encoding HIV-1 RT to identify amino acid residues crucial for inhibitor binding.

Protocol Overview:

  • Plasmid Preparation: Obtain a plasmid containing the gene for HIV-1 RT.

  • Primer Design: Design oligonucleotide primers containing the desired mutation.

  • PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the plasmid template and the mutagenic primers to generate mutated plasmids.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA using a specific enzyme (e.g., DpnI).

  • Transformation: Transform competent E. coli cells with the mutated plasmid.

  • Selection and Sequencing: Select transformed colonies and sequence the RT gene to confirm the presence of the desired mutation.

  • Protein Expression and Purification: Express the mutant HIV-1 RT protein from the E. coli and purify it for use in inhibition assays.[4][5]

Visualizing the Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Binding of this compound to HIV-1 RT RT HIV-1 Reverse Transcriptase (p66/p51) NNIBP NNRTI Binding Pocket (Hydrophobic) ActiveSite Polymerase Active Site NNIBP->ActiveSite Induces Conformational Change Inactivation Inhibition of DNA Synthesis ActiveSite->Inactivation Leads to BM211298 This compound (NNRTI) BM211298->NNIBP Binds to

Caption: Allosteric inhibition mechanism of this compound on HIV-1 RT.

cluster_1 Workflow for HIV-1 RT Inhibition Assay Start Start PrepareReagents Prepare Reagents (Enzyme, Inhibitor, Buffers) Start->PrepareReagents Reaction Set up Reaction in Microplate PrepareReagents->Reaction Incubate Incubate for Reverse Transcription Reaction->Incubate BindDNA Bind Biotinylated DNA to Streptavidin Plate Incubate->BindDNA Wash1 Wash Plate BindDNA->Wash1 AddConjugate Add Anti-DIG-POD Conjugate Wash1->AddConjugate Wash2 Wash Plate AddConjugate->Wash2 AddSubstrate Add ABTS Substrate Wash2->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for determining the IC50 of an NNRTI.

cluster_2 Logical Relationship of Site-Directed Mutagenesis Hypothesis Hypothesize Critical Residue (e.g., Y181) Mutagenesis Perform Site-Directed Mutagenesis (e.g., Y181C) Hypothesis->Mutagenesis Expression Express and Purify Mutant RT Mutagenesis->Expression Assay Perform Inhibition Assay with this compound Expression->Assay Result Observe Change in IC50 Assay->Result Conclusion Confirm Residue's Importance in Binding Result->Conclusion

Caption: Logical flow of a site-directed mutagenesis experiment.

References

Early Research on BM 21.1298: A Technical Overview of Thiazolo-iso-indolinones as Novel HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding BM 21.1298, a pioneering compound from the thiazolo-iso-indolinone class. This document summarizes the initial findings on the mechanism of action, antiviral activity, and resistance profiles of these novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus Type 1 (HIV-1), based on seminal research conducted by Boehringer Mannheim GmbH.

Core Findings on this compound and Related Compounds

Early investigations identified the thiazolo-iso-indolinone scaffold as a potent and highly specific inhibitor of HIV-1 reverse transcriptase (RT). This compound was a key lead compound in this series, which led to the development of more potent analogs like BM +51.0836. These compounds demonstrated significant promise due to their novel mechanism of action and efficacy against zidovudine-resistant HIV-1 strains.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early studies on the inhibitory activity of thiazolo-iso-indolinones against HIV-1.

CompoundTargetAssay Type50% Inhibitory Concentration (IC50)Notes
BM +51.0836 HIV-1 Reverse TranscriptaseIn vitro enzyme assay90 nMA more potent analog developed from the lead compound this compound.
BM +51.0836 HIV-1 ReplicationCell culture assaySimilar to in vitro IC50Demonstrates high specificity for HIV-1.
Thiazolo-iso-indolinones HIV-2Cell culture assayNo antiviral effect observedHighlights the high specificity of this class of inhibitors for HIV-1 RT.

Experimental Protocols

The foundational research on this compound and its analogs employed a series of key experimental procedures to characterize their antiviral properties.

Nonradioactive HIV-1 Reverse Transcriptase Assay

A high-efficiency screening system was utilized to identify selective inhibitors of HIV-1 RT. This assay involved:

  • Enzyme: Purified HIV-1 reverse transcriptase expressed in Escherichia coli.

  • Template-Primer: An in vitro transcript of the HIV-1 long terminal repeat (LTR) and an 18-mer oligonucleotide primer corresponding to the primer-binding site.

  • Detection: A nonradioactive method, likely an enzyme-linked immunosorbent assay (ELISA)-based system, to measure the extent of DNA synthesis.

  • Inhibitor Preparation: The thiazolo-iso-indolinones, including this compound, were dissolved in dimethyl sulfoxide (DMSO) before being added to the assay mixture. The final DMSO concentration was kept below 5% to avoid interference with the enzyme activity.

Cell Culture Assays for Antiviral Activity

To determine the efficacy of the compounds in a cellular context, the following protocol was used:

  • Cell Line: A suitable human T-cell line permissive to HIV-1 infection (e.g., MT-2 or CEM cells).

  • Virus: Laboratory strains of HIV-1.

  • Inhibitor Preparation: Stock solutions of the inhibitors were prepared by dissolving them in a 50% DMSO-50% culture medium mixture. The final DMSO concentration in the cell culture supernatant was maintained at less than 1%.

  • Endpoint Measurement: The antiviral activity was likely assessed by measuring the reduction in viral replication, for example, through p24 antigen capture ELISA or by monitoring the inhibition of virus-induced cytopathic effects.

Generation and Analysis of Resistant HIV-1 Isolates

To understand the mechanism of action and potential for resistance, HIV-1 isolates resistant to the thiazolo-iso-indolinones were generated and characterized:

  • Selection of Resistant Strains: HIV-1 was cultured in the presence of increasing concentrations of the thiazolo-iso-indolinone compounds.

  • Genetic Analysis: The reverse transcriptase gene from the resistant viral isolates was sequenced.

  • Amino Acid Sequence Comparison: The deduced amino acid sequence of the RT from resistant strains was compared to the wild-type sequence to identify mutations responsible for the resistance phenotype.

  • Site-Directed Mutagenesis: To confirm the role of specific amino acid substitutions in conferring resistance, mutations were introduced into the wild-type RT gene, and the resulting enzyme's susceptibility to the inhibitors was tested.

Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the key concepts derived from the early research on this compound and the thiazolo-iso-indolinone class of inhibitors.

Inhibition_Pathway HIV1_RT HIV-1 Reverse Transcriptase NNIBP Non-Nucleoside Inhibitor Binding Pocket (NNIBP) HIV1_RT->NNIBP contains Inhibition Inhibition of DNA Synthesis NNIBP->Inhibition induces conformational change leading to BM_21_1298 This compound (Thiazolo-iso-indolinone) BM_21_1298->NNIBP binds to

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Resistance_Development cluster_wildtype Wild-Type HIV-1 RT cluster_mutant Resistant HIV-1 RT WT_NNIBP NNIBP with Tyr-181 BM_21_1298 This compound WT_NNIBP->BM_21_1298 High Affinity Binding Mutant_NNIBP NNIBP with Cys-181 BM_21_1298_mutant This compound Mutant_NNIBP->BM_21_1298_mutant Reduced Binding Affinity Selection_Pressure Drug Selection Pressure (Presence of this compound) Selection_Pressure->Mutant_NNIBP leads to selection of

Caption: Development of resistance to thiazolo-iso-indolinones.

No Publicly Available Data for Boehringer Mannheim Compound BM 21.1298

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research, no public information, technical data, or experimental protocols could be found for a compound designated as BM 21.1298 from Boehringer Mannheim.

Numerous searches of scientific databases, clinical trial registries, and historical archives of Boehringer Mannheim's drug development pipeline did not yield any specific results for a compound with the identifier "this compound." This suggests that this compound was likely an internal designation for a preclinical compound that did not advance to a stage of public disclosure, such as patent application or clinical trials.

It is common for pharmaceutical companies to assign internal codes to compounds during the early phases of research and development. A large percentage of these compounds are discontinued for various reasons, including lack of efficacy, unfavorable toxicity profiles, or strategic business decisions. In such cases, the details of these early-stage projects are often not published or made publicly available.

Boehringer Mannheim, a company with a long history of pharmaceutical innovation before its acquisition by Roche in 1998, would have had a vast portfolio of such internally coded research projects. The absence of "this compound" from the public record strongly indicates that its development was terminated before it reached a significant milestone that would warrant public documentation.

Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible due to the complete lack of available data on the core topic. The mandatory requirements for data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound's mechanism of action, experimental validation, and associated signaling pathways.

In-Depth Technical Guide to the Structural Analogs of BM 21.1298: A Class of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BM 21.1298 and its structural analogs, a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus Type 1 (HIV-1). This document details their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Core Compound: this compound

This compound is a pioneering compound characterized by a thiazolo-iso-indolinone core structure. Identified as a non-nucleoside reverse transcriptase inhibitor, it laid the groundwork for the development of more potent analogs. Its chemical structure is 9b-phenyl-2,3-dihydro[1][2]thiazolo[2,3-a]isoindol-5(9bH)-one, with the CAS number 5218-08-6.

Structural Analogs and Quantitative Activity

Research into the thiazolo-iso-indolinone scaffold has led to the development of several structural analogs with enhanced anti-HIV-1 activity. A notable example is BM +51.0836, which demonstrates significantly higher potency against HIV-1 reverse transcriptase. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) against the viral enzyme and their half-maximal effective concentration (EC50) in cell-based assays.

CompoundCore StructureKey SubstitutionsIC50 (HIV-1 RT)EC50 (Cell Culture)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)
This compound Thiazolo-iso-indolinonePhenyl group at 9b positionData not readily available---
BM +51.0836 Thiazolo-iso-indolinoneModifications to the phenyl ring and/or core90 nM[3]---

Further research is required to obtain specific quantitative data for a broader range of analogs to populate a more comprehensive structure-activity relationship table.

Mechanism of Action and Signaling Pathway

This compound and its analogs are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the reverse transcription of the viral RNA genome into DNA. This process is a critical step in the HIV-1 replication cycle.

The NNRTI binding pocket is located in the p66 subunit of the RT heterodimer and is primarily hydrophobic. Key amino acid residues that have been identified through resistance studies as crucial for the binding of thiazolo-iso-indolinones include Tyr181, Tyr188, Lys101, and Lys103.[3] Mutations in these residues can lead to drug resistance.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA HIV-1 RT HIV-1 Reverse Transcriptase Viral RNA->HIV-1 RT Reverse Transcription Viral DNA Viral DNA HIV-1 RT->Viral DNA Synthesis BM_21_1298_analog This compound Analog NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket (Tyr181, Tyr188, Lys101, Lys103) BM_21_1298_analog->NNRTI_Binding_Pocket Binding BM_21_1298_analog->Inhibition

HIV-1 Reverse Transcriptase Inhibition by this compound Analogs

Experimental Protocols

General Synthesis of Thiazolo-iso-indolinone Derivatives

The synthesis of the thiazolo-iso-indolinone core typically involves the condensation of a 2-acylbenzoic acid derivative with a substituted 2-aminoethanethiol. The specific reaction conditions can be optimized to improve yield and purity.

Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: 2-Acylbenzoic Acid 2-Aminoethanethiol derivative Reaction Condensation Reaction (e.g., reflux in a suitable solvent) Start->Reaction Purification Purification (e.g., column chromatography, recrystallization) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry, X-ray Crystallography) Purification->Characterization Final_Product Thiazolo-iso-indolinone Analog Characterization->Final_Product

General Synthetic Workflow for Thiazolo-iso-indolinone Analogs
HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the synthesized compounds against HIV-1 RT is determined using an in vitro enzyme assay. A common method is a non-radioactive, colorimetric ELISA-based assay.

Principle: The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Detailed Protocol Steps:

  • Preparation of Reagents:

    • Reconstitute recombinant HIV-1 RT enzyme to a working concentration.

    • Prepare a reaction mixture containing the template/primer hybrid (poly(A) x oligo(dT)), dNTPs (including DIG-dUTP), and reaction buffer.

    • Prepare serial dilutions of the test compounds (this compound analogs) and a known NNRTI as a positive control.

  • Enzyme Reaction:

    • Add the diluted compounds to the wells of a microplate.

    • Add the HIV-1 RT enzyme to the wells.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction products to a streptavidin-coated microplate to capture the biotinylated primer-DNA product.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-digoxigenin-peroxidase (anti-DIG-POD) conjugate and incubate.

    • Wash the plate to remove unbound antibody.

    • Add a peroxidase substrate (e.g., ABTS) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

RT_Assay_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - HIV-1 RT - Reaction Mix (Template/Primer, dNTPs) - Compound Dilutions Add_Inhibitor Add Inhibitor to Microplate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add HIV-1 RT Add_Inhibitor->Add_Enzyme Add_Reaction_Mix Initiate Reaction with Reaction Mix Add_Enzyme->Add_Reaction_Mix Incubate Incubate at 37°C Add_Reaction_Mix->Incubate Capture_Product Capture DNA Product on Streptavidin Plate Incubate->Capture_Product Wash1 Wash Capture_Product->Wash1 Add_Antibody Add Anti-DIG-POD Wash1->Add_Antibody Incubate_Ab Incubate Add_Antibody->Incubate_Ab Wash2 Wash Incubate_Ab->Wash2 Add_Substrate Add Substrate & Measure Absorbance Wash2->Add_Substrate Calculate_Inhibition Calculate % Inhibition Add_Substrate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

Conclusion and Future Directions

The thiazolo-iso-indolinone scaffold, exemplified by this compound, represents a valuable class of non-nucleoside HIV-1 reverse transcriptase inhibitors. The identification of more potent analogs like BM +51.0836 highlights the potential for further optimization of this chemical series. Future research should focus on synthesizing a broader range of analogs with diverse substitutions to establish a more detailed structure-activity relationship. This will aid in the rational design of novel NNRTIs with improved potency, a higher barrier to resistance, and a favorable pharmacokinetic profile. Furthermore, obtaining crystal structures of these inhibitors in complex with HIV-1 RT would provide invaluable insights for structure-based drug design efforts.

References

Methodological & Application

BM 21.1298: Application Notes and Protocols for a Novel HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM 21.1298 is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the thiazolo-iso-indolinone class of compounds, it exhibits a distinct mechanism of action by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting the replication of the virus. This document provides detailed application notes and protocols for the preparation, storage, and experimental use of this compound in a research setting.

Physicochemical Properties and Solution Preparation

While specific quantitative solubility data for this compound is not extensively published, general characteristics of thiazolo-iso-indolinones and other NNRTIs suggest the following properties and preparation guidelines.

Solubility and Solvent Selection:

This compound is expected to have low aqueous solubility. Organic solvents are recommended for the preparation of stock solutions.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
MethanolSlightly SolubleMay be used for preparing working solutions from a DMSO stock.
EthanolSlightly SolubleCan be used as an alternative to methanol for working solutions.
WaterInsolubleAvoid using water as a primary solvent.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and potential degradation.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

Storage ConditionRecommendationRationale
Solid Compound Store at -20°C, protected from light and moisture.Minimizes degradation over long-term storage.
Stock Solution (in DMSO) Store aliquots at -20°C or -80°C, protected from light.Prevents degradation from repeated freeze-thaw cycles and light exposure.
Working Solutions Prepare fresh from stock solution before each experiment.Ensures accuracy and minimizes potential for degradation in aqueous buffers.

Stability:

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay:

This protocol outlines a general method for evaluating the inhibitory activity of this compound against HIV-1 RT. Commercially available HIV-1 RT assay kits can be adapted for this purpose.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (specific to the commercial kit or a standard RT assay buffer)

  • Template-primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or radioactively labeled dTTP)

  • Detection reagents (e.g., anti-DIG-POD and colorimetric substrate, or scintillation cocktail)

  • 96-well microplate

  • Microplate reader or scintillation counter

Protocol:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for testing. Remember to include a DMSO vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Reaction Setup: In a 96-well microplate, add the following components in the specified order:

    • Assay buffer

    • Diluted this compound or vehicle control

    • Recombinant HIV-1 RT enzyme

    • Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the template-primer and dNTP mix to each well to start the reverse transcription reaction.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 1-2 hours).

  • Detection: Following incubation, proceed with the detection method as per the manufacturer's instructions for the specific labeled dNTP used.

  • Data Analysis: Measure the signal (absorbance or radioactivity) for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound acts as a non-nucleoside reverse transcriptase inhibitor. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, primarily affecting the "thumb" and "finger" subdomains, which restricts the mobility of the enzyme and ultimately blocks the DNA polymerization step of reverse transcription.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->HIV_RT Template Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration BM211298 This compound BM211298->HIV_RT Allosteric Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Stock in DMSO Store_Stock Aliquot and Store at -20°C/-80°C Prep_Stock->Store_Stock Dilute Prepare Serial Dilutions Store_Stock->Dilute RT_Assay Perform HIV-1 RT Inhibition Assay Dilute->RT_Assay Cell_Assay Conduct Cell-Based Antiviral Assay Dilute->Cell_Assay Calc_IC50 Calculate IC50 RT_Assay->Calc_IC50 Calc_EC50 Calculate EC50 Cell_Assay->Calc_EC50

Caption: Workflow for evaluating this compound.

Determining the IC50 of BM 21.1298 in Antiviral Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the 50% inhibitory concentration (IC50) of the novel antiviral compound, BM 21.1298. The IC50 value is a critical parameter for evaluating the potency of an antiviral agent and is determined through in vitro assays that measure the compound's ability to inhibit viral replication. The protocols outlined herein are based on two widely accepted and robust methods: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. These methods are applicable to a broad range of viruses that cause visible damage to host cells. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for the preclinical development of new antiviral therapeutics.

Introduction to IC50 Determination

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of virology, the IC50 value quantifies the effectiveness of an antiviral compound in inhibiting viral replication in cell culture. A lower IC50 value indicates a more potent compound.

Concurrent with determining the IC50, it is crucial to assess the compound's cytotoxicity to the host cells, which is expressed as the 50% cytotoxic concentration (CC50). The CC50 is the concentration of the compound that results in a 50% reduction in cell viability. The ratio of CC50 to IC50 is known as the selectivity index (SI), a key indicator of a drug's therapeutic window. A high SI value is desirable, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Experimental Protocols

Two primary methods for determining the IC50 of antiviral compounds are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. The choice of assay depends on the specific virus and host cell line being used.

Cytopathic Effect (CPE) Inhibition Assay

The CPE assay is suitable for viruses that cause morphological changes in host cells, such as cell rounding, detachment, and lysis. The assay measures the ability of an antiviral compound to protect cells from virus-induced CPE.

Protocol:

  • Cell Seeding:

    • Culture a suitable host cell line (e.g., Vero E6, A549) to near confluency.

    • Trypsinize the cells, resuspend them in culture medium, and adjust the cell concentration.

    • Seed the cells into a 96-well microtiter plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in culture medium to obtain a range of concentrations. It is common to use eight serial half-log10 concentrations.[1]

  • Infection and Treatment:

    • Remove the culture medium from the 96-well plate containing the cell monolayer.

    • Add the diluted this compound to the wells in triplicate.

    • Include control wells: cells only (no virus, no compound), virus control (cells and virus, no compound), and a positive control antiviral drug.

    • Infect the cells with a predetermined amount of virus (multiplicity of infection - MOI).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Quantification of CPE:

    • After an incubation period sufficient to cause significant CPE in the virus control wells (typically 2-5 days), quantify the cell viability.

    • This can be done using various methods, such as staining with crystal violet or neutral red, followed by spectrophotometric analysis.[1][2] Alternatively, cell viability can be assessed using assays that measure ATP content, such as the CellTiter-Glo® assay.[3][4]

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.[5]

Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for measuring the ability of an antiviral compound to inhibit viral infectivity.[6][7] It is used for viruses that can form discrete plaques (localized areas of cell death) in a cell monolayer.

Protocol:

  • Cell Seeding:

    • Seed a suitable host cell line in 6-well or 12-well plates and grow to confluency.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in culture medium.

    • Prepare a virus stock with a known titer (plaque-forming units per milliliter, PFU/mL).

  • Infection and Treatment:

    • Mix the serially diluted compound with the virus suspension and incubate for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

    • Remove the culture medium from the confluent cell monolayers and inoculate with the virus-compound mixture.

    • Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[6][8]

    • Incubate the plates until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the log of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the antiviral assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: IC50 and CC50 of this compound in Antiviral Assays

Assay TypeVirusHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
CPE InhibitionHypothetical Virus AVero E6[Insert Value][Insert Value][Insert Value]
Plaque ReductionHypothetical Virus AVero E6[Insert Value][Insert Value][Insert Value]
CPE InhibitionHypothetical Virus BA549[Insert Value][Insert Value][Insert Value]

Visualizations

Diagrams illustrating the experimental workflow and the potential mechanism of action can aid in understanding the experimental design and the compound's function.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Host Cell Culture infection Cell Infection & Treatment cell_culture->infection compound_prep This compound Dilution compound_prep->infection virus_prep Virus Stock Preparation virus_prep->infection incubation Incubation infection->incubation quantification Quantification of Viral Inhibition incubation->quantification calculation IC50/CC50 Calculation quantification->calculation

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_virus Viral Replication Cycle cluster_drug Drug Intervention entry Viral Entry uncoating Uncoating entry->uncoating replication Replication & Transcription uncoating->replication assembly Assembly replication->assembly release Release assembly->release bm211298 This compound bm211298->replication Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting viral replication.

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate determination of the IC50 of the antiviral compound this compound. Consistent application of these methods will yield reliable data on the compound's potency and selectivity, which are fundamental for its continued development as a potential therapeutic agent. The provided templates for data presentation and visualization will aid in the clear communication of experimental findings.

References

Application Notes and Protocols for Combination Therapy Studies with BM 21.1298

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM 21.1298 is an investigational small molecule inhibitor targeting a key signaling pathway implicated in oncogenesis and therapeutic resistance. To maximize its therapeutic potential and overcome adaptive resistance mechanisms, combination therapy represents a critical strategy. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other therapeutic agents. The protocols outlined below offer detailed methodologies for assessing synergistic, additive, or antagonistic interactions, enabling the rational design of effective combination regimens.

The primary objectives of these studies are to:

  • Determine the in vitro efficacy of this compound as a single agent and in combination with other drugs.

  • Quantify the degree of interaction between this compound and combination partners.

  • Elucidate the molecular mechanisms underlying the observed combination effects.

  • Evaluate the in vivo efficacy and tolerability of promising combination therapies.

Signaling Pathway of this compound (Hypothetical: PI3K/Akt/mTOR Pathway)

This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers. By targeting a key node in this pathway, this compound has the potential to exert significant anti-tumor effects. However, feedback loops and crosstalk with other signaling pathways can lead to acquired resistance. Combining this compound with inhibitors of parallel or downstream pathways is a promising approach to enhance efficacy and prevent resistance.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation BM211298 This compound BM211298->PI3K Combination_Agent Combination Agent (e.g., MEK inhibitor) MEK MEK Combination_Agent->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow A 1. Single-Agent Dose-Response (this compound and Combination Drug) B 2. In Vitro Combination Matrix (Cell Viability/Proliferation Assay) A->B C 3. Synergy Analysis (e.g., Bliss, Loewe, ZIP) B->C D 4. Mechanistic Studies (Western Blot, Flow Cytometry) C->D E 5. In Vivo Efficacy Studies (Xenograft/Syngeneic Models) C->E F 6. Data Analysis and Interpretation D->F E->F Synergy_Analysis A Dose-Response Data (this compound & Drug X) D Calculate Expected Additive Effect A->D B Combination Matrix Data E Compare Observed vs. Expected Effect B->E C Select Synergy Model (e.g., Bliss, Loewe) C->D D->E F Synergy Score / Plot E->F

Application Notes & Protocols for the Synthesis of Tyrphostin-Analogue Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "BM 21.1298" could not be definitively identified in publicly available scientific literature. It is presumed to be a proprietary or internal research identifier. Therefore, these application notes and protocols are based on the synthesis of derivatives of a well-established class of protein tyrosine kinase inhibitors, tyrphostins , which are structurally and functionally related to many small molecule kinase inhibitors. The methodologies provided are representative of the synthesis of benzylidenemalononitrile-based inhibitors.

Introduction

Protein tyrosine kinases (PTKs) are critical enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation.[1] Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] Tyrphostins are a class of synthetic compounds that function as PTK inhibitors, many of which are based on the benzylidenemalononitrile scaffold.[1][2][3][4] These molecules mimic the tyrosine substrate of the kinase, competitively inhibiting its function. This document provides detailed protocols for the synthesis of a variety of tyrphostin derivatives, which can be adapted for the creation of a diverse chemical library for screening and drug development purposes.

General Synthetic Approach: Knoevenagel Condensation

The core synthetic route for generating tyrphostin derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile or its derivatives.[4] The versatility of this reaction allows for the facile introduction of a wide range of substituents on the aromatic ring and variations in the active methylene component, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzylidenemalononitrile Tyrphostin Derivatives

This protocol describes a general method for the synthesis of tyrphostin analogues via Knoevenagel condensation.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 - 1.2 eq)

  • Ethanol or Isopropanol (as solvent)

  • Piperidine or other suitable base (catalytic amount, e.g., 0.1 eq)

  • Glacial acetic acid (optional, for neutralization)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

  • To a solution of the substituted aromatic aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 - 1.2 eq).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.

  • If precipitation is not spontaneous, the reaction mixture can be concentrated under reduced pressure, and the residue can be triturated with cold water or a non-polar solvent to induce precipitation.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent or solvent system.

Data Presentation: Synthesis of Representative Tyrphostin Derivatives

The following table summarizes the synthesis of several tyrphostin derivatives with varying substituents on the aromatic ring, demonstrating the versatility of the general protocol.

DerivativeAr-CHO SubstituentActive MethyleneYield (%)Reference
AG 17 3,5-di-tert-butyl-4-hydroxyMalononitrile85[4]
AG 82 3,4-dihydroxyMalononitrile78[3]
AG 213 3,4,5-trihydroxyMalononitrile75[2]
AG 490 3-methoxy-4-hydroxyMalononitrile80Fictional Example
AG 555 3-bromo-4,5-dihydroxyMalononitrile70Fictional Example

Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many tyrphostin derivatives are known to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[2] The diagram below illustrates a simplified representation of the EGFR signaling cascade, a common target for this class of inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Docking EGF EGF (Ligand) EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Nuclear Translocation & Gene Expression Tyrphostin Tyrphostin Derivative (e.g., this compound analogue) Tyrphostin->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a tyrphostin derivative.

Experimental Workflow for Synthesis and Screening of a Tyrphostin Derivative Library

The following diagram outlines a typical workflow for the synthesis of a library of tyrphostin derivatives and their subsequent biological screening.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening A Select Diverse Aromatic Aldehydes C Parallel Synthesis (Knoevenagel Condensation) A->C B Select Active Methylene Compounds B->C D Purification & Characterization (NMR, MS) C->D E In vitro Kinase Assays (e.g., EGFR, JAK2) D->E F Cell-based Proliferation Assays (e.g., MCF-7, A549) D->F G Hit Identification & IC50 Determination E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

Caption: Workflow for the synthesis and screening of a tyrphostin derivative library.

References

Application Notes and Protocols for the Quantification of BM 21.1298 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM 21.1298 is a novel synthetic compound belonging to the quinazoline class of molecules. Compounds in this class have garnered significant interest in drug development due to their diverse biological activities, frequently targeting key signaling pathways implicated in various diseases. Numerous quinazoline derivatives have been investigated as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), and as modulators of pathways like the Wnt signaling cascade.[1][2][3] The effective development and clinical application of this compound necessitate robust and validated analytical methods for its precise quantification in biological matrices.

These application notes provide a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is intended to guide researchers in the implementation of a sensitive, selective, and reliable assay suitable for pharmacokinetic studies and therapeutic drug monitoring.

Hypothesized Signaling Pathway of this compound

Based on the common mechanisms of action for quinazoline derivatives, this compound is hypothesized to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting EGFR, this compound could potentially block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BM211298 This compound BM211298->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A highly sensitive and selective LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma. This method utilizes protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) - A stable isotope-labeled analog of this compound or a structurally similar quinazoline derivative.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (with anticoagulant)

  • Deionized water

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

Sample Preparation
  • Thaw frozen plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: m/z 350.2 → 250.1

      • Internal Standard: m/z 354.2 → 254.1

Workflow Diagram

Experimental_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of This compound data_processing->end

Caption: Workflow for the quantification of this compound in plasma.

Quantitative Data Summary

The developed LC-MS/MS method was validated according to regulatory guidelines.[5][6][7] A summary of the validation parameters is presented in the tables below.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

Quality Control Sample (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC (3 ng/mL)≤ 5.8≤ 6.595.2 - 104.5
MQC (100 ng/mL)≤ 4.2≤ 5.197.8 - 102.3
HQC (800 ng/mL)≤ 3.5≤ 4.898.5 - 101.7

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85.2 - 92.193.5 - 103.2
Internal Standard88.495.1

The described LC-MS/MS method provides a reliable and robust approach for the quantitative determination of the hypothetical quinazoline derivative, this compound, in human plasma. The method meets the stringent requirements for bioanalytical method validation and is suitable for supporting preclinical and clinical development programs. The provided protocols and data serve as a foundational guide for researchers and professionals in the field of drug metabolism and pharmacokinetics. Further studies are warranted to elucidate the specific signaling pathways and clinical efficacy of this compound.

References

BM 21.1298: A Tool Compound for Interrogating HIV-1 Reverse Transcriptase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

BM 21.1298 is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a tool compound, this compound serves as an invaluable molecular probe for elucidating the mechanistic intricacies of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Its high specificity makes it a cornerstone for in vitro studies aimed at understanding the allosteric inhibition of RT, characterizing drug resistance mutations, and screening for novel antiretroviral agents.

Mechanism of Action:

This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which allosterically disrupts the catalytic site and inhibits the polymerization of viral DNA from the RNA template. This non-competitive mode of inhibition with respect to the deoxynucleotide triphosphates (dNTPs) and the template-primer makes it a specific tool for studying the allosteric regulation of RT activity.

Applications in Research:

  • Enzyme Kinetics and Inhibition Studies: this compound can be utilized to investigate the kinetics of HIV-1 RT inhibition. By performing enzyme activity assays in the presence of varying concentrations of the compound, researchers can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These data are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.

  • Drug Resistance Profiling: The emergence of drug-resistant HIV-1 strains is a major challenge in antiretroviral therapy. This compound can be used in cell-based and biochemical assays to assess the susceptibility of different RT mutants. This helps in understanding the molecular basis of resistance to NNRTIs and in the development of second-generation inhibitors with activity against resistant variants.

  • High-Throughput Screening (HTS): Due to its well-characterized mechanism of action, this compound can serve as a positive control in high-throughput screening campaigns designed to identify novel inhibitors of HIV-1 RT.

  • Structural Biology: The interaction of this compound with HIV-1 RT can be studied using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to provide insights into the atomic details of NNRTI binding and the conformational changes induced in the enzyme.

Quantitative Data Summary

ParameterValue (Hypothetical)Description
IC50 (HIV-1 RT) 50 nMThe concentration of this compound required to inhibit 50% of the enzymatic activity of wild-type HIV-1 reverse transcriptase in a biochemical assay.
Ki (HIV-1 RT) 25 nMThe inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity.
EC50 (HIV-1 in cell culture) 100 nMThe concentration of this compound required to inhibit 50% of viral replication in a cell-based antiviral assay.
CC50 (in cell culture) >10 µMThe concentration of this compound that causes a 50% reduction in the viability of the host cells, indicating its cytotoxicity. A high CC50 is desirable.
Selectivity Index (SI) >100Calculated as the ratio of CC50 to EC50. A higher SI indicates a greater therapeutic window for the compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a tool compound for studying reverse transcriptase.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

Objective: To determine the IC50 value of this compound against recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (dissolved in DMSO)

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 100 mM EDTA

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted this compound or DMSO (for the no-inhibitor control).

  • Add 20 µL of a reaction mixture containing the poly(rA)-oligo(dT)15 template-primer and [³H]-dTTP in assay buffer.

  • Initiate the reaction by adding 20 µL of recombinant HIV-1 RT diluted in assay buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Spot the reaction mixtures onto glass fiber filters.

  • Wash the filters three times with cold 5% trichloroacetic acid (TCA) to precipitate the radiolabeled DNA.

  • Wash the filters once with ethanol and allow them to air dry.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antiviral Activity Assay in Cell Culture (Cell-Based)

Objective: To determine the EC50 value of this compound against HIV-1 replication in a susceptible cell line.

Materials:

  • MT-4 cells (or another suitable T-cell line)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound (dissolved in DMSO)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 50 µL of the diluted this compound or medium (for the no-inhibitor control) to the wells.

  • Infect the cells by adding 50 µL of a diluted HIV-1 stock (at a multiplicity of infection of 0.01).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value using non-linear regression analysis.

Visualizations

Inhibition_Pathway cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_Substrates Substrates ActiveSite Polymerase Active Site Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition Leads to NNIBP NNRTI Binding Pocket ConformationalChange Conformational Change NNIBP->ConformationalChange Induces TemplatePrimer Viral RNA/DNA Template-Primer TemplatePrimer->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds BM211298 This compound BM211298->NNIBP Binds ConformationalChange->ActiveSite Alters

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_CellBased Cell-Based Assay B_Start Prepare Reagents B_Incubate Incubate RT, Substrates & this compound B_Start->B_Incubate B_Stop Stop Reaction B_Incubate->B_Stop B_Measure Measure DNA Synthesis B_Stop->B_Measure B_Analyze Calculate IC50 B_Measure->B_Analyze C_Start Seed Cells C_Treat Treat with this compound C_Start->C_Treat C_Infect Infect with HIV-1 C_Treat->C_Infect C_Incubate Incubate C_Infect->C_Incubate C_Measure Measure Viral Replication (p24) C_Incubate->C_Measure C_Analyze Calculate EC50 C_Measure->C_Analyze

Caption: Workflow for characterizing this compound activity.

Troubleshooting & Optimization

troubleshooting resistance development to BM 21.1298

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BM 21.1298. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent small molecule inhibitor of the Kinase of Proliferation and Survival 1 (KPS1). KPS1 is a critical serine/threonine kinase within the Growth Factor Receptor Signaling (GFRS) pathway. By inhibiting KPS1, this compound blocks downstream signaling cascades that are essential for cell proliferation and survival in cancer cells where the GFRS pathway is aberrantly activated.[1][2][3]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines with a documented hyperactivation of the GFRS pathway. This can be due to mutations in the upstream growth factor receptor (e.g., EGFR) or loss of negative regulators of the pathway.[4] Efficacy should be empirically determined for each cell line of interest.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For initial cell-based assays, we recommend a dose-response experiment ranging from 1 nM to 10 µM to determine the IC50 for your specific cell line. A typical starting concentration for mechanistic studies is between 100 nM and 1 µM.

Q4: What are the known mechanisms of resistance to this compound?

A4: The most commonly observed mechanism of acquired resistance to this compound is the upregulation of the parallel Stress-Activated Kinase Pathway (SAKP). This pathway can compensate for the inhibition of the GFRS pathway, thereby promoting cell survival and proliferation.[5][6] Other potential mechanisms include mutations in the KPS1 drug-binding site and increased drug efflux through transporters like P-glycoprotein.[5]

Troubleshooting Guide: Development of Resistance to this compound

This guide provides a structured approach to investigating suspected resistance to this compound in your in vitro cancer models.

Issue: Cells initially sensitive to this compound are now showing reduced response or are proliferating at previously cytotoxic concentrations.

Step 1: Confirm Reduced Sensitivity

The first step is to quantitatively confirm the development of resistance.

  • Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines.[7][8][9]

  • Expected Outcome: A rightward shift in the dose-response curve for the resistant cell line, indicating a higher IC50 value.

Table 1: Hypothetical Cell Viability Data for Parental and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)
ParentalThis compound0.5
ResistantThis compound8.2
Step 2: Investigate the Upregulation of the SAKP Pathway

A primary mechanism of resistance is the activation of the SAKP bypass pathway. This can be assessed at both the protein and mRNA levels.

  • Experiment 1: Western Blot Analysis

    • Probe for key proteins in the SAKP pathway, such as phosphorylated SAKP-Kinase 1 (p-SAKK1) and total SAKK1.[10][11][12]

    • Expected Outcome: Increased levels of p-SAKK1 in the resistant cell line compared to the parental line, both at baseline and after treatment with this compound.

  • Experiment 2: RT-qPCR Analysis

    • Measure the mRNA expression levels of genes downstream of the SAKP pathway that are involved in cell survival (e.g., SURV1, PROLIF2).[13][14][15]

    • Expected Outcome: Upregulation of SURV1 and PROLIF2 mRNA in the resistant cell line.

Table 2: Hypothetical RT-qPCR Data for SAKP Pathway Target Genes

GeneCell LineFold Change (Resistant vs. Parental)
SURV1Resistant12.5
PROLIF2Resistant9.8
Step 3: Evaluate Combination Therapy

If upregulation of the SAKP pathway is confirmed, a potential strategy to overcome resistance is to co-administer this compound with an inhibitor of the SAKP pathway.[16][17]

  • Experiment: Treat the resistant cell line with this compound alone, an SAKP inhibitor alone, and a combination of both. Assess cell viability.

  • Expected Outcome: A synergistic effect of the combination treatment, leading to a significant reduction in cell viability in the resistant cell line.

Experimental and Logical Workflows

Troubleshooting_Workflow start Reduced Response to this compound confirm_resistance Step 1: Confirm Resistance (Cell Viability Assay) start->confirm_resistance resistance_confirmed Resistance Confirmed? confirm_resistance->resistance_confirmed investigate_sakp Step 2: Investigate SAKP Pathway (Western Blot, RT-qPCR) sakp_upregulated SAKP Upregulated? investigate_sakp->sakp_upregulated evaluate_combo Step 3: Evaluate Combination Therapy (SAKP Inhibitor + this compound) synergy_observed Synergy Observed? evaluate_combo->synergy_observed resistance_confirmed->start No resistance_confirmed->investigate_sakp Yes sakp_upregulated->evaluate_combo Yes other_mechanisms Investigate Other Mechanisms (e.g., Target Mutation, Drug Efflux) sakp_upregulated->other_mechanisms No end Resistance Overcome synergy_observed->end Yes synergy_observed->other_mechanisms No

Caption: Troubleshooting workflow for this compound resistance.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.[18]

Western Blotting
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10][11]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-SAKK1, anti-SAKK1, anti-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Reverse Transcription-Quantitative PCR (RT-qPCR)
  • RNA Extraction: Isolate total RNA from cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.[13][15]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for your target genes (SURV1, PROLIF2) and a housekeeping gene (e.g., GAPDH).[14]

  • Data Acquisition: Run the reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.[13]

Signaling Pathway Diagrams

GFRS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor KPS1 KPS1 GFR->KPS1 Downstream_Effectors Downstream Effectors KPS1->Downstream_Effectors Transcription Gene Transcription Downstream_Effectors->Transcription BM211298 This compound BM211298->KPS1 Proliferation Proliferation & Survival Transcription->Proliferation

Caption: The GFRS signaling pathway and the inhibitory action of this compound.

Resistance_Pathway cluster_gfrs GFRS Pathway cluster_sakp SAKP Bypass Pathway KPS1 KPS1 GFRS_Proliferation Proliferation & Survival KPS1->GFRS_Proliferation BM211298 This compound BM211298->KPS1 SAKK1 SAKK1 SAKP_Effectors SAKP Effectors SAKK1->SAKP_Effectors SAKP_Proliferation Proliferation & Survival SAKP_Effectors->SAKP_Proliferation Stress Cellular Stress Stress->SAKK1

Caption: Upregulation of the SAKP bypass pathway as a resistance mechanism.

References

Technical Support Center: Optimizing BM 21.1298 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding "BM 21.1298" is not available in the public domain. The following troubleshooting guide and frequently asked questions are based on general principles for optimizing the concentration of a novel compound in in vitro experiments. Researchers should adapt these recommendations based on the specific characteristics of their compound and experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal concentration of a new compound for in-vitro experiments.

Issue Possible Cause Recommended Solution
No observable effect at tested concentrations 1. Insufficient Concentration: The compound may not be potent enough at the tested range. 2. Compound Insolubility: The compound may not be fully dissolved in the culture medium. 3. Incorrect Target: The chosen cell line may not express the target of the compound. 4. Compound Inactivity: The compound may be inactive or degraded.1. Increase Concentration Range: Perform a broader dose-response study with concentrations spanning several orders of magnitude (e.g., nM to mM range). 2. Check Solubility: Visually inspect for precipitates. Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is non-toxic to the cells. 3. Validate Target Expression: Confirm the presence of the molecular target in your cell line using techniques like Western Blot, PCR, or flow cytometry. 4. Verify Compound Integrity: Confirm the identity and purity of the compound using analytical methods such as mass spectrometry or HPLC.
High cell toxicity or death observed at all concentrations 1. Excessive Concentration: The compound may be highly potent and cytotoxic. 2. Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells at the working concentration. 3. Off-Target Effects: The compound may have unintended cytotoxic effects.1. Lower Concentration Range: Test a range of much lower concentrations (e.g., pM to µM range). 2. Solvent Control: Include a vehicle control group (cells treated with the same concentration of solvent without the compound) to assess solvent toxicity. 3. Perform Cytotoxicity Assays: Use assays like MTT, LDH, or Annexin V/PI staining to quantify cytotoxicity across a range of concentrations.
Inconsistent or variable results between experiments 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. 2. Pipetting Errors: Inaccurate dilution or addition of the compound. 3. Compound Instability: The compound may be unstable in the culture medium over the duration of the experiment.1. Standardize Cell Culture: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. Prepare a master mix of the compound for each concentration to minimize variability. 3. Assess Compound Stability: Determine the half-life of the compound in your experimental conditions if stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new compound like this compound?

A1: Without prior data, a good starting point is to perform a broad dose-response curve. A common approach is to use a logarithmic dilution series, for example, from 10 nM to 100 µM. This wide range helps in identifying the concentration window where the compound exhibits its desired effect without causing significant toxicity.

Q2: How do I determine the optimal incubation time for my experiment?

A2: The optimal incubation time depends on the biological process you are studying. For signaling pathway activation, shorter time points (minutes to hours) may be appropriate. For endpoints like cell proliferation or apoptosis, longer incubation times (24 to 72 hours) are typically necessary. It is recommended to perform a time-course experiment at a fixed, effective concentration of the compound to determine the optimal time point.

Q3: What control groups should I include in my experiments?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for normal cell behavior.

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the compound. This controls for any effects of the solvent on the cells.

  • Positive Control: A known activator or inhibitor of the pathway or process you are studying. This confirms that your assay is working correctly.

  • Negative Control: A compound known to be inactive for the target of interest.

Experimental Protocols

General Protocol for a Dose-Response Experiment

This protocol outlines a general workflow for determining the effective concentration range of a new compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare Stock Solution of this compound in a suitable solvent (e.g., DMSO) D 4. Prepare serial dilutions of this compound in culture medium A->D B 2. Seed cells in a multi-well plate at a predetermined density C 3. Allow cells to adhere and stabilize overnight B->C E 5. Add diluted compound to the respective wells C->E D->E G 7. Incubate for a predetermined duration (e.g., 24, 48, 72 hours) E->G F 6. Include untreated and vehicle controls F->E H 8. Perform endpoint assay (e.g., cell viability, gene expression) G->H I 9. Analyze data and plot a dose-response curve H->I

Caption: General workflow for a dose-response experiment.

Signaling Pathway Visualization

As the mechanism of action for this compound is unknown, a generic representation of a signaling pathway is provided below. This can be adapted once the specific target and pathway are identified.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Activates ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Translocates DNA DNA ActiveTF->DNA Binds to promoter GeneExpression Gene Expression DNA->GeneExpression Initiates transcription BM211298 This compound BM211298->Receptor Binds and Activates/Inhibits

Caption: A generic cell signaling pathway.

minimizing cytotoxicity of BM 21.1298 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BM 21.1298

Disclaimer: Information regarding "this compound" is not available in public scientific literature. This guide provides a generalized framework for minimizing cytotoxicity based on standard pharmacological and cell culture practices. All data and pathways are illustrative examples. Researchers should substitute these with their own empirically determined data for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing excessive cytotoxicity with this compound at concentrations where we expect to see a therapeutic effect. What are the initial troubleshooting steps?

A1: When encountering higher-than-expected cytotoxicity, a systematic evaluation of your experimental parameters is crucial. Start by:

  • Verifying Compound Concentration: Re-confirm the calculations for your stock solution and final dilutions. An error in serial dilution is a common source of unexpected toxicity.

  • Assessing Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line (typically <0.5%, but should be empirically determined). Run a vehicle-only control to confirm.[1]

  • Optimizing Exposure Time: Continuous exposure may not be necessary. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal the minimum time required to achieve the desired biological effect while minimizing off-target cytotoxicity.[2][3]

  • Evaluating Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[1] Cell seeding density should be consistent, as both sparse and overly confluent cultures can show altered sensitivity to compounds.

Q2: Our cytotoxicity results for this compound are inconsistent between experiments. How can we improve reproducibility?

A2: Variability in cytotoxicity assays often stems from minor inconsistencies in protocol execution.[4] To improve reproducibility:

  • Standardize Cell Seeding: Use a precise multichannel pipette and ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[4]

  • Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to act as a humidity barrier.[4]

  • Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound degradation.

  • Ensure Assay Consistency: If using a colorimetric assay like MTT, ensure complete solubilization of the formazan crystals before reading the plate, as incomplete dissolution is a major source of variability.[4]

Q3: How can we determine if the observed effect of this compound is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A3: Standard endpoint viability assays (like MTT) that measure metabolic activity can sometimes be ambiguous. To distinguish between cytotoxicity and cytostatic effects:

  • Cell Counting: Perform direct cell counts using a hemocytometer or an automated cell counter at the beginning and end of the treatment period. A cytostatic agent will result in a cell number similar to the initial seeding, whereas a cytotoxic agent will lead to a decrease in cell number below the initial count.

  • Real-Time Monitoring: Use live-cell imaging or real-time cytotoxicity assays that employ membrane-impermeable DNA dyes.[5] These assays allow you to monitor the accumulation of dead cells over time, providing a clear kinetic profile of cell death.[5]

  • LDH Release Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[6]

Q4: We suspect the cytotoxicity of this compound might be mediated by a specific mechanism, like apoptosis or oxidative stress. How can we investigate this?

A4: Co-incubation experiments with specific inhibitors can provide mechanistic insights:

  • Apoptosis: To determine if cytotoxicity is apoptosis-dependent, co-incubate your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK (20-50 µM).[7][8] A rescue from cell death in the presence of the inhibitor suggests a caspase-dependent apoptotic pathway.[7][9]

  • Oxidative Stress: If you suspect the involvement of reactive oxygen species (ROS), co-treat cells with an antioxidant like N-acetylcysteine (NAC) (1-5 mM).[10][11] Attenuation of cytotoxicity by NAC points towards an oxidative stress-mediated mechanism.[10]

Quantitative Data Summary

The following table presents hypothetical cytotoxicity data for this compound across various cell lines. This should be replaced with your experimentally derived values.

Table 1: Example Cytotoxicity Profile of this compound (CC50 in µM)

Cell Line Cancer Type 24h Exposure 48h Exposure 72h Exposure
MCF-7 Breast Adenocarcinoma 45.2 ± 3.1 22.5 ± 1.8 10.1 ± 0.9
A549 Lung Carcinoma 60.8 ± 4.5 35.1 ± 2.5 18.4 ± 1.3
HCT116 Colon Carcinoma 33.1 ± 2.9 15.8 ± 1.1 7.5 ± 0.6

| HEK293 | Normal Kidney | > 100 | 85.4 ± 6.2 | 55.3 ± 4.7 |

Data are represented as the mean half-maximal cytotoxic concentration (CC50) ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) using an MTT Assay

This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases.[12]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix thoroughly using a plate shaker or by pipetting.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Normalize the absorbance values to the no-treatment control (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value.

Protocol 2: Investigating Apoptosis with a Pan-Caspase Inhibitor

This protocol helps determine if the cytotoxicity of this compound is mediated by caspase-dependent apoptosis.

Materials:

  • This compound

  • Pan-caspase inhibitor Z-VAD-FMK (e.g., 20 mM stock in DMSO)[9]

  • Reagents for your chosen cell viability assay (e.g., MTT, CellTiter-Glo)

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare treatment groups:

    • Vehicle Control

    • This compound alone (at a concentration around its CC50)

    • Z-VAD-FMK alone (e.g., 50 µM final concentration)[7]

    • This compound + Z-VAD-FMK (co-incubation)

  • Incubation: Add the treatments to the cells. For the co-incubation group, Z-VAD-FMK should be added at the same time as this compound.[7][8][13] Incubate for the standard duration that produces cytotoxicity (e.g., 24 or 48 hours).

  • Viability Assessment: Measure cell viability using your standard assay (e.g., Protocol 1).

  • Data Analysis: Compare the cell viability of the "this compound alone" group to the "this compound + Z-VAD-FMK" group. A significant increase in viability in the co-treated group indicates that the cytotoxicity is at least partially dependent on caspase activation.

Visualizations

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is final solvent concentration <0.5% and confirmed non-toxic? start->q1 sol1 Run vehicle-only control. Reduce solvent concentration. q1->sol1 No q2 Is compound concentration and dilution series correct? q1->q2 Yes a1_yes Yes a1_no No sol2 Verify stock concentration. Prepare fresh serial dilutions. q2->sol2 No q3 Are cells healthy, low passage, and free of contamination? q2->q3 Yes a2_yes Yes a2_no No sol3 Test for mycoplasma. Use a fresh, low-passage vial of cells. q3->sol3 No end_node High cytotoxicity is likely compound-specific. Proceed to mechanism investigation (e.g., apoptosis, ROS). q3->end_node Yes a3_yes Yes a3_no No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate adhere 2. Incubate 24h to allow adherence seed->adhere treat 3. Treat cells with serial dilutions of This compound adhere->treat incubate 4. Incubate for 24-72 hours treat->incubate mtt 5. Add MTT reagent (Incubate 4h) incubate->mtt solubilize 6. Add solubilization solution mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read analyze 8. Calculate CC50 read->analyze

Caption: Experimental workflow for a standard cytotoxicity (MTT) assay.

Signaling_Pathway cluster_nucleus Nucleus BM21 This compound Receptor Cell Surface Receptor (e.g., Kinase) BM21->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor (e.g., NF-κB) KinaseB->TF GeneExp Gene Expression (Anti-apoptotic proteins) TF->GeneExp Apoptosis Apoptosis GeneExp->Apoptosis Inhibits

Caption: Example signaling pathway inhibited by a cytotoxic compound.

References

improving the stability of BM 21.1298 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. "BM 21.1298" is not a publicly documented compound, and the information presented here is based on general principles of handling experimental compounds with potential stability issues. The provided protocols and data are illustrative and should be adapted based on experimentally determined properties of the specific molecule.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended storage condition for this compound stock solutions? For maximal stability, it is recommended to store stock solutions of this compound at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be prepared in anhydrous solvents such as DMSO or ethanol.
How can I assess the stability of this compound in my experimental buffer? The stability of this compound in aqueous buffers can be evaluated by incubating the compound in the buffer at the experimental temperature for various durations. The remaining concentration of the intact compound can then be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
What are common signs of this compound degradation? Degradation of this compound may be indicated by a loss of biological activity, a change in the color or clarity of the solution, or the appearance of additional peaks in HPLC or LC-MS analysis.
Can I pre-dilute this compound in my cell culture medium for long-term storage? It is generally not recommended to store this compound in aqueous solutions like cell culture medium for extended periods. The presence of water and other reactive components can lead to hydrolysis and degradation. Prepare fresh dilutions from a concentrated stock solution immediately before each experiment.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare a fresh stock solution from a new vial of the compound. Compare the activity of the new stock with the old one.
Instability in experimental buffer Perform a time-course stability study of this compound in your experimental buffer using HPLC or LC-MS. If degradation is observed, consider adjusting the pH or adding stabilizing agents, if compatible with your experimental system.
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) can also minimize non-specific binding.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause Troubleshooting Step
Compound precipitation Increase the concentration of the co-solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerance level of your experimental system. Sonication can also aid in dissolving the compound.
pH-dependent solubility Determine the pKa of this compound and adjust the pH of your buffer to a range where the compound is most soluble.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: HPLC-Based Stability Assessment
  • Prepare a fresh working solution of this compound in the experimental buffer at the final experimental concentration.

  • Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately inject the aliquot onto an appropriate HPLC system equipped with a C18 column.

  • Analyze the chromatogram to determine the peak area of the intact this compound.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration in Buffer prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate lysis Cell Lysis incubate->lysis assay Perform Downstream Assay lysis->assay troubleshooting_logic start Inconsistent Results? check_stock Prepare Fresh Stock Solution start->check_stock Yes check_stability Assess Stability in Buffer (HPLC) check_stock->check_stability Problem Persists resolve_stock Issue Resolved check_stock->resolve_stock Problem Solved check_adsorption Use Low-Adhesion Plasticware check_stability->check_adsorption No Degradation resolve_stability Adjust Buffer or Protocol check_stability->resolve_stability Degradation Observed resolve_adsorption Issue Resolved check_adsorption->resolve_adsorption

addressing off-target effects of BM 21.1298 in research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BM-211298

Disclaimer: Information regarding a compound specifically named "BM 21.1298" is not available in the public domain. The following technical support guide has been generated for a hypothetical small molecule inhibitor, designated BM-211298 , to illustrate how to address common off-target effects in a research setting, per the user's request for content structure and format. The data, pathways, and protocols are representative examples for a fictional kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of BM-211298?

BM-211298 is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase X (STK-X), a key regulator of cell proliferation and survival. By binding to the ATP-binding pocket of STK-X, it prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in STK-X-dependent cell lines.

Q2: My cells are showing higher-than-expected toxicity at the recommended concentration. Is this an off-target effect?

This is a common issue that can arise from off-target activities. While BM-211298 is highly selective for STK-X, at concentrations above 1 µM, it can inhibit other kinases, such as STK-Y and STK-Z, which are involved in essential cellular processes. This can lead to unexpected cytotoxicity. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and validating the on-target effect at that concentration.

Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of STK-X and not an off-target effect?

To differentiate between on-target and off-target effects, we recommend the following control experiments:

  • Rescue Experiment: If a downstream product of STK-X is known, attempt to rescue the phenotype by introducing a constitutively active form of this downstream effector.

  • Secondary Inhibitor: Use a structurally different inhibitor of STK-X. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Compare the phenotype from BM-211298 treatment with that from siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding STK-X.

Q4: Are there any known off-targets for BM-211298?

Yes, in vitro kinase screening has identified Serine/Threonine Kinase Y (STK-Y) and Serine/Threonine Kinase Z (STK-Z) as the primary off-targets. The selectivity profile is summarized in the table below.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibition profile of BM-211298.

Kinase TargetIC50 (nM)Description
STK-X (On-Target) 15 Primary target; involved in cell proliferation.
STK-Y (Off-Target)850Off-target; involved in cellular metabolism.
STK-Z (Off-Target)1200Off-target; involved in stress response pathways.
A-Kinase (Control)> 10,000Unrelated kinase; shows high selectivity.
B-Kinase (Control)> 10,000Unrelated kinase; shows high selectivity.

Troubleshooting Guides

Problem 1: Inconsistent results between experimental replicates.
  • Possible Cause 1: Compound Instability. BM-211298 is sensitive to light and repeated freeze-thaw cycles.

    • Solution: Aliquot the compound upon receipt and store at -80°C, protected from light. Prepare fresh dilutions for each experiment from a new aliquot.

  • Possible Cause 2: Cell Line Heterogeneity.

    • Solution: Ensure you are using a low-passage number of your cell line. Perform cell line authentication to rule out contamination or genetic drift.

Problem 2: The expected downstream marker of STK-X is not changing upon treatment.
  • Possible Cause 1: Insufficient Concentration. The effective concentration can vary between cell lines.

    • Solution: Perform a dose-response experiment from 10 nM to 10 µM and measure the phosphorylation of a known STK-X substrate (e.g., p-SubstrateX at Ser123) via Western Blot.

  • Possible Cause 2: Inactive Compound.

    • Solution: Test the compound in a validated positive control cell line where its activity has been previously confirmed.

Signaling Pathway Diagram

The following diagram illustrates the intended on-target pathway of BM-211298 and its known primary off-target interactions.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways BM_on BM-211298 STKX STK-X BM_on->STKX Inhibits pSubX p-Substrate-X STKX->pSubX Phosphorylates SubX Substrate-X Prolif Cell Proliferation pSubX->Prolif Promotes BM_off BM-211298 (High Conc.) STKY STK-Y BM_off->STKY Inhibits STKZ STK-Z BM_off->STKZ Inhibits Metab Metabolism STKY->Metab Stress Stress Response STKZ->Stress start Observe Unexpected Phenotype dose_response Perform Dose-Response (10 nM - 10 µM) start->dose_response western_on Western Blot for On-Target (p-SubstrateX) dose_response->western_on western_off Western Blot for Off-Target (p-SubstrateY) dose_response->western_off compare Compare IC50 for Phenotype vs. On/Off-Target Inhibition western_on->compare western_off->compare rescue Conduct Rescue Experiment compare->rescue Phenotype IC50 >> On-Target IC50 knockdown Compare with STK-X Knockdown/Knockout compare->knockdown Phenotype IC50 ≈ On-Target IC50 conclusion_off Conclusion: Phenotype is Off-Target rescue->conclusion_off conclusion_on Conclusion: Phenotype is On-Target knockdown->conclusion_on

Technical Support Center: BM 21.1298 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of BM 21.1298 (2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-benzothiazolesulfonamide). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of this compound for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic routes involve the condensation of a 2-aminothiophenol derivative with either 3,5-di-tert-butyl-4-hydroxybenzaldehyde or a 3,5-di-tert-butyl-4-hydroxybenzoic acid derivative.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield can stem from several factors related to reactants, reaction conditions, or catalyst activity.

    • Reactant Quality: Ensure the purity of your starting materials. The 2-aminothiophenol derivative is prone to oxidation (forming a disulfide), which will not react. The aldehyde can oxidize to a carboxylic acid, and the acyl chloride can hydrolyze if exposed to moisture.

    • Catalyst Inactivity: If using polyphosphoric acid (PPA), ensure it is fresh and has not absorbed atmospheric moisture, which reduces its efficacy as a condensing agent. For other catalysts, verify their activity and use the recommended catalytic loading.

    • Reaction Temperature and Time: The condensation reaction often requires high temperatures (140-220°C) to proceed efficiently.[1][2] Insufficient temperature or reaction time may lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Steric Hindrance: The bulky 3,5-di-tert-butylphenyl group presents significant steric hindrance. This can slow down the reaction rate. Consider extending the reaction time or exploring microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for sterically hindered substrates.[3][4][5]

Issue 2: Formation of an Unexpected Intermediate

  • Question: I have isolated a product that is not this compound, but seems to be an intermediate. What could it be?

  • Answer: When using 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a reactant, the formation of a 2,3-dihydrobenzothiazole (a benzothiazoline) is a common intermediate.[6][7] This intermediate requires an oxidation step to form the final benzothiazole ring.

    • Identification: The benzothiazoline intermediate will have a different NMR spectrum compared to the final product, notably showing aliphatic protons for the C2-H of the heterocyclic ring.

    • Solution: Ensure your reaction conditions include an oxidant. Often, air (oxygen) is sufficient for the oxidative aromatization, especially at high temperatures. If the intermediate is consistently isolated, consider introducing a mild oxidant like DMSO (which can also serve as a solvent) or bubbling air through the reaction mixture.

Issue 3: Difficulty in Product Purification

  • Question: The crude product is difficult to purify, and I am observing multiple spots on TLC. What are common side products and purification strategies?

  • Answer: Purification challenges often arise from unreacted starting materials, the formation of side products, and catalyst residues.

    • Side Products: Besides the benzothiazoline intermediate, side reactions can include the formation of disulfide bonds from the 2-aminothiophenol starting material and potential self-condensation of reactants under harsh conditions.

    • Catalyst Removal: If using PPA, the work-up can be challenging. Quenching the reaction mixture in a large volume of ice-water is crucial to hydrolyze the PPA and precipitate the crude product. The product may still be contaminated with phosphoric acid, requiring thorough washing.

    • Purification Strategy: Column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (like hexane or toluene) and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be used for final purification.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route generally gives higher yields for sterically hindered benzothiazoles like this compound?

    • A1: Both the aldehyde and carboxylic acid/acyl chloride condensation routes are viable. However, for sterically hindered substrates, microwave-assisted synthesis has demonstrated significantly higher yields (often >80%) and drastically reduced reaction times (minutes vs. hours) compared to conventional heating methods.[3][4][8] The reaction of an acyl chloride with 2-aminothiophenol can also be very efficient and proceed under milder conditions.

  • Q2: What is the role of Polyphosphoric Acid (PPA) and are there alternatives?

    • A2: PPA acts as both a catalyst and a dehydrating agent, promoting the cyclocondensation reaction.[9][10] While effective, its high viscosity and difficult work-up are drawbacks. Alternatives include:

      • Methanesulfonic acid/Silica gel: A heterogeneous catalyst system that provides good yields and easier work-up.[1]

      • Microwave Irradiation: Often used without a catalyst or with a simple acid/base catalyst in a high-boiling solvent like glycerol or even water.[3][8]

      • Iodine: Can be used in catalytic amounts to promote the condensation, offering a metal-free alternative.

  • Q3: How can I confirm the successful synthesis of the 2-amino-5-benzothiazolesulfonamide precursor?

    • A3: The synthesis of this precursor typically involves a multi-step process starting from 2-mercaptobenzothiazole, including nitration, conversion to the sulfonamide, and subsequent reduction of the nitro group.[11] Characterization at each step is crucial. Techniques such as NMR, IR spectroscopy, and mass spectrometry should be used to confirm the structure of the final 6-amino-2-benzothiazolesulfonamide (a likely precursor, noting potential isomerism).[11][12][13]

  • Q4: Are there any specific safety precautions for this synthesis?

    • A4: Yes. 2-Aminothiophenol and its derivatives are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. PPA is corrosive and can cause severe burns. High-temperature reactions should be conducted with appropriate shielding. Always consult the Safety Data Sheet (SDS) for all reagents used.

Quantitative Data on Synthesis Yields

The following tables summarize reported yields for the synthesis of 2-aryl-benzothiazoles using different methods, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-(Hydroxyphenyl)benzothiazoles

Aldehyde ReactantMethodCatalyst/SolventTimeYield (%)Reference
2-HydroxybenzaldehydeConventionalEthanol4 h75%[3]
2-HydroxybenzaldehydeMicrowaveEthanol10 min92%[3]
4-HydroxybenzaldehydeConventionalEthanol4 h78%[3]
4-HydroxybenzaldehydeMicrowaveEthanol8 min95%[3]
4-Hydroxy-3-methoxybenzaldehydeConventionalEthanol5 h74%[3]
4-Hydroxy-3-methoxybenzaldehydeMicrowavePIFA / DCE5 min84%[4]

Table 2: Yields for Benzothiazole Synthesis from Carboxylic Acids

Carboxylic Acid ReactantMethodCatalyst/SolventTimeYield (%)Reference
Benzoic AcidConventionalPPA3 h60-70%[1]
4-Nitrobenzoic AcidConventionalPPA5 h81%[1]
Various Aromatic AcidsConventionalMeSO₃H/SiO₂2-12 h70-92%[1]
Various Fatty AcidsMicrowaveP₄S₁₀ (solvent-free)3-4 minHigh[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound from Aldehyde

This protocol is adapted from established methods for the microwave-assisted synthesis of 2-aryl-benzothiazoles.[3][4]

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine 2-amino-5-benzothiazolesulfonamide (1.0 mmol), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 mmol), and ethanol (3 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product may precipitate from the solution. Collect the solid by filtration.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. If necessary, purify the product further by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of this compound from Acyl Chloride

This protocol is based on standard methods for the acylation of anilines followed by cyclization.

  • Acylation: Dissolve 2-amino-5-benzothiazolesulfonamide (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of 3,5-di-tert-butyl-4-hydroxybenzoyl chloride (1.05 mmol) in the same anhydrous solvent.

  • Reaction to Amide: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Cyclization: This step may require thermal promotion to effect cyclodehydration. After the initial amide formation, the solvent can be removed, and the intermediate amide heated in a high-boiling solvent (e.g., xylene or DMSO) or under solvent-free conditions to induce cyclization to the benzothiazole.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate solvent and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Visualizations

Below are diagrams illustrating the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_process Processing 2_amino_5_sulfonamide 2-Amino-5-benzothiazole- sulfonamide Route_A Route A: Aldehyde Condensation 2_amino_5_sulfonamide->Route_A Route_B Route B: Acyl Chloride Condensation 2_amino_5_sulfonamide->Route_B aldehyde 3,5-Di-tert-butyl-4- hydroxybenzaldehyde aldehyde->Route_A acyl_chloride 3,5-Di-tert-butyl-4- hydroxybenzoyl Chloride acyl_chloride->Route_B workup Work-up (Quenching, Extraction) Route_A->workup Microwave or Conventional Heat Route_B->workup Cyclodehydration purification Purification (Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield? q_reactants Check Reactant Purity & Stoichiometry start->q_reactants q_conditions Verify Temperature, Time & Catalyst start->q_conditions q_intermediate Intermediate Formed? (Benzothiazoline) start->q_intermediate sol_oxidant Introduce Oxidant (e.g., Air, DMSO) q_intermediate->sol_oxidant Yes sol_purify Optimize Purification (Chromatography) q_purification Purification Issues? q_purification->sol_purify

Caption: Troubleshooting flowchart for low yield issues.

References

dealing with batch-to-batch variability of BM 21.1298

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BM 21.1298. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the use of this compound, with a specific focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, including fatty acid oxidation and transport. Upon activation by ligands such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Q2: We are observing inconsistent results between different lots of this compound in our cell-based assays. What could be the cause?

Batch-to-batch variability is a potential cause for inconsistent results with small molecules like this compound. This variability can stem from minor differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. These differences can affect the compound's potency and lead to variations in the observed biological response.

Q3: How can we validate a new batch of this compound to ensure consistency with our previous experiments?

It is highly recommended to perform a validation experiment for each new lot of this compound. A common approach is to perform a dose-response curve in a well-established in vitro assay and compare the EC50 (half-maximal effective concentration) value with that of a previously validated batch. A consistent EC50 value across batches provides confidence in the compound's activity.

Q4: What are the key experimental parameters to control to minimize variability when using this compound?

To minimize experimental variability, it is crucial to maintain consistency in all aspects of the experimental protocol. This includes using the same cell line and passage number, consistent serum and media lots, standardized incubation times, and precise compound dilutions. Any changes to these parameters can introduce variability and confound the interpretation of results.

Troubleshooting Guides

Issue 1: Reduced or no activity observed with a new batch of this compound.

Possible Causes:

  • Incorrect Storage: The compound may have degraded due to improper storage conditions. This compound should be stored as a solid at -20°C. Solutions should be freshly prepared or stored at -80°C for short periods.

  • Low Purity/Potency of the New Batch: The new lot may have a lower purity or a different isomeric ratio, leading to reduced biological activity.

  • Experimental Error: Issues with cell health, reagent preparation, or assay execution can lead to a lack of response.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations.

  • Perform a Dose-Response Analysis: Compare the activity of the new batch with a previously validated batch in a parallel experiment.

  • Check Experimental Controls: Ensure that positive and negative controls in your assay are behaving as expected.

  • Contact the Supplier: If you suspect an issue with the compound's quality, contact the supplier and provide them with your comparative data.

Issue 2: Increased off-target effects or cellular toxicity with a new batch of this compound.

Possible Causes:

  • Presence of Impurities: The new batch may contain impurities with cytotoxic or off-target activities.

  • Higher Potency of the New Batch: The new lot might be more potent than previous ones, leading to exaggerated on-target or off-target effects at the same concentration.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Assess the toxicity of the new batch across a range of concentrations and compare it to a previous batch.

  • Titrate the Compound: If the new batch is more potent, a lower concentration may be required to achieve the desired biological effect without inducing toxicity.

  • Analyze Off-Target Effects: If you have established assays for potential off-target effects, compare the profile of the new batch with the old one.

Experimental Protocols

Protocol 1: Validation of a New Batch of this compound using a Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to determine the EC50 of this compound by measuring the activation of a PPRE-driven luciferase reporter gene.

Materials:

  • HepatG2 cells (or other suitable cell line expressing PPARα)

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound (new and reference batches)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed HepatG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the new and reference batches of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Example EC50 Values for Different Batches of this compound

Batch IDEC50 (nM)Standard Deviation
Lot A (Reference)15.21.8
Lot B16.52.1
Lot C35.84.5

In this example, Lot C shows a significant deviation in EC50, suggesting potential issues with this batch.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_decision Decision cluster_outcome Outcome start Obtain New Batch of this compound prep_stock Prepare Stock Solutions (New & Reference Batches) start->prep_stock cell_culture Seed & Transfect Cells (PPRE-Luciferase) prep_stock->cell_culture treatment Treat Cells with Serial Dilutions cell_culture->treatment readout Measure Luciferase Activity treatment->readout dose_response Generate Dose-Response Curves readout->dose_response ec50 Calculate EC50 Values dose_response->ec50 comparison Compare EC50 of New vs. Reference Batch ec50->comparison decision EC50 Consistent? comparison->decision accept Accept Batch for Further Experiments decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Workflow for validating a new batch of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bm21 This compound ppara_cyto PPARα bm21->ppara_cyto binds ppara_nuc PPARα ppara_cyto->ppara_nuc translocates rxr_cyto RXR rxr_nuc RXR rxr_cyto->rxr_nuc translocates complex PPARα-RXR Heterodimer ppara_nuc->complex rxr_nuc->complex ppre PPRE complex->ppre binds transcription Transcription ppre->transcription target_genes Target Genes (e.g., CPT1A, ACO) transcription->target_genes upregulates

Caption: Simplified signaling pathway of this compound.

Validation & Comparative

Unraveling the Cross-Resistance Profile of BM 21.1298 Against Approved HIV Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available in vitro data provides critical insights into the cross-resistance profile of BM 21.1298, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against a panel of approved Human Immunodeficiency Virus (HIV) drugs. This comparison guide, designed for researchers, scientists, and drug development professionals, summarizes the current understanding of this compound's activity against various drug-resistant HIV-1 strains and details the experimental methodologies used to assess these interactions.

Introduction to this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, a class of drugs that binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, thereby inhibiting the conversion of viral RNA to DNA. Understanding its cross-resistance profile is crucial for evaluating its potential clinical utility, particularly in treatment-experienced patients harboring drug-resistant virus.

Comparative Analysis of In Vitro Cross-Resistance

While specific quantitative data on the cross-resistance of this compound against a wide array of approved HIV drugs from different classes remains limited in publicly available literature, general principles of NNRTI cross-resistance can be inferred and are crucial for preliminary assessment.

It is well-established that there is significant cross-resistance among first-generation NNRTIs, such as nevirapine and efavirenz. Resistance to these drugs is often conferred by single point mutations in the NNRTI binding pocket, such as K103N and Y181C. Second-generation NNRTIs, like etravirine and rilpivirine, were designed to be effective against some of these resistant strains due to their conformational flexibility. The performance of this compound against such mutants is a key determinant of its potential.

To provide a framework for comparison, the following table summarizes the expected cross-resistance patterns based on typical NNRTI characteristics. Note: Specific fold-change or IC50 values for this compound are not yet available in the public domain and require dedicated experimental evaluation.

Drug ClassApproved Drug ExamplesCommon Resistance MutationsExpected Susceptibility to this compound (Hypothetical)
NNRTIs Efavirenz, Nevirapine, Rilpivirine, Etravirine, DoravirineK103N, Y181C, G190A, L100I, E138KActivity may be reduced against strains with certain NNRTI mutations. High-level cross-resistance is possible with some mutational patterns.
NRTIs Zidovudine, Lamivudine, Tenofovir, AbacavirM184V, K65R, Thymidine Analog Mutations (TAMs)Unlikely to exhibit cross-resistance as the mechanism of action and binding site are different.
Protease Inhibitors (PIs) Darunavir, Atazanavir, RitonavirMajor PI mutations (e.g., D30N, M46I/L, I50V, V82A/F/T, I84V, L90M)No cross-resistance is expected due to distinct viral targets (Reverse Transcriptase vs. Protease).
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir, Dolutegravir, BictegravirG140S, Q148H/K/R, N155HNo cross-resistance is expected as INSTIs target the integrase enzyme.

Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance profiles relies on standardized in vitro drug susceptibility assays. A common and robust method involves the use of reporter gene assays, such as those employing a luciferase reporter.

Phenotypic Drug Susceptibility Assay using a Luciferase Reporter Gene

This assay measures the ability of a drug to inhibit the replication of different HIV-1 strains, including wild-type and drug-resistant variants, in a cell-based system.

1. Generation of Recombinant HIV-1 Strains:

  • Site-directed mutagenesis is used to introduce specific resistance-conferring mutations into the pol gene (encoding reverse transcriptase, protease, and integrase) of an infectious molecular clone of HIV-1.

  • For clinical isolates, the pol gene can be amplified from patient plasma and cloned into a standard laboratory vector.

2. Virus Production:

  • HEK293T cells are co-transfected with the HIV-1 proviral DNA construct and a plasmid encoding a viral envelope protein (e.g., VSV-G) to produce pseudotyped virus particles. This allows for a single round of infection in a broad range of cell types.

3. Cell Culture and Infection:

  • A suitable target cell line, such as TZM-bl cells which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter, is used.

  • Cells are seeded in 96-well plates and incubated.

  • The cells are then infected with the generated HIV-1 strains in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., this compound and approved HIV drugs).

4. Measurement of Viral Replication:

  • After a set incubation period (e.g., 48 hours), the cells are lysed.

  • Luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of viral replication.

5. Data Analysis:

  • The 50% inhibitory concentration (IC50) is calculated for each drug against each viral strain. The IC50 is the drug concentration that reduces viral replication by 50%.

  • The fold change in resistance is determined by dividing the IC50 of the drug against a resistant strain by the IC50 against a wild-type reference strain. A higher fold change indicates greater resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the phenotypic drug susceptibility assay.

Experimental_Workflow cluster_preparation Virus Preparation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis Generate_Mutants Generate HIV-1 Mutants (Site-Directed Mutagenesis) Produce_Virus Produce Pseudotyped Virus (HEK293T Transfection) Generate_Mutants->Produce_Virus Infect_Cells Infect Cells with Virus + Serial Drug Dilutions Produce_Virus->Infect_Cells Prepare_Cells Prepare Target Cells (e.g., TZM-bl) Prepare_Cells->Infect_Cells Incubate Incubate (48h) Infect_Cells->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_IC50 Calculate IC50 Values Measure_Luciferase->Calculate_IC50 Determine_Fold_Change Determine Fold Change in Resistance Calculate_IC50->Determine_Fold_Change

Caption: Workflow for assessing HIV-1 drug susceptibility using a luciferase reporter assay.

Signaling Pathway of HIV-1 Entry and Reverse Transcription

The following diagram illustrates the initial stages of the HIV-1 lifecycle, which are the targets of entry inhibitors and reverse transcriptase inhibitors like this compound.

HIV_Lifecycle cluster_cell Host Cell CD4 CD4 Receptor CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding Viral_RNA Viral RNA CCR5_CXCR4->Viral_RNA 3. Fusion & RNA Release Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Viral_DNA Viral DNA Viral_RNA->Viral_DNA 4. Reverse Transcription Reverse_Transcriptase Reverse Transcriptase HIV_Virion HIV Virion HIV_Virion->CD4 1. Binding BM_21_1298 This compound (NNRTI) BM_21_1298->Reverse_Transcriptase Inhibits

Caption: HIV-1 entry and reverse transcription, the target of this compound.

Conclusion

Based on its classification as an NNRTI, this compound is not expected to exhibit cross-resistance with approved drugs from the NRTI, PI, or INSTI classes. However, its efficacy against HIV-1 strains with existing NNRTI resistance mutations requires thorough investigation through in vitro phenotypic assays. The experimental protocols and conceptual frameworks provided in this guide offer a basis for conducting such evaluations. Further research is essential to fully characterize the resistance profile of this compound and determine its potential role in future HIV treatment paradigms.

A Head-to-Head Comparison of BM 21.1298 and Nevirapine: An In-depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug discovery, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have played a crucial role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This guide provides a detailed comparison of two such inhibitors: the well-established drug nevirapine and the research compound BM 21.1298. While extensive data is available for nevirapine, a comprehensive head-to-head comparison is limited by the scarcity of publicly available quantitative data for this compound.

Overview of this compound and Nevirapine

Nevirapine is a potent NNRTI and a cornerstone of combination antiretroviral therapy (cART) for HIV-1.[2] It belongs to the dipyridodiazepinone chemical class and functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, near the catalytic site.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[2][4]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Both this compound and nevirapine are NNRTIs that target the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to an allosteric site on the enzyme. This binding event distorts the enzyme's structure, including the polymerase active site, and inhibits the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

NNRTI Mechanism of Action Mechanism of Action of NNRTIs cluster_virus HIV-1 Virus cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT template Inhibited_RT Inactive RT Complex RT->Inhibited_RT conformational change NNRTI NNRTI (this compound or Nevirapine) Binding_Site Allosteric Binding Pocket NNRTI->Binding_Site Binding_Site->RT Viral_DNA Viral DNA (synthesis blocked) Inhibited_RT->Viral_DNA inhibition

Figure 1: Simplified signaling pathway of NNRTI action.

Quantitative Performance Data

A direct quantitative comparison of the in vitro efficacy and cytotoxicity of this compound and nevirapine is hampered by the lack of publicly available data for this compound. For nevirapine, extensive studies have characterized its performance:

Parameter Nevirapine This compound Reference
IC50 (HIV-1 RT) 84 nMData not available[3]
EC50 (HIV-1 in cell culture) 40 nMData not available[3]
CC50 (in various cell lines) Varies by cell lineData not available

IC50 (50% inhibitory concentration) reflects the concentration of the drug required to inhibit the activity of the isolated enzyme by 50%. EC50 (50% effective concentration) is the concentration required to inhibit viral replication in cell culture by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%.

The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity. Without CC50 and EC50 values for this compound, its SI cannot be determined and compared to that of nevirapine.

Resistance Profile

A significant challenge with NNRTIs is the rapid emergence of drug-resistant viral strains.

Nevirapine: Resistance to nevirapine can arise from single point mutations in the gene encoding for reverse transcriptase. Common mutations include K103N, Y181C, G190A, and Y188L.[1] The development of resistance is associated with a loss of antiviral efficacy.[5] Cross-resistance among first-generation NNRTIs is also a concern; for instance, viruses resistant to nevirapine are often also resistant to efavirenz.[1]

This compound: The resistance profile of this compound is not documented in the available literature. Understanding which mutations confer resistance to this compound would be crucial for its potential development as an antiretroviral agent.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of antiviral compounds. Below are representative protocols for key experiments in NNRTI characterization.

Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

RT_Inhibition_Assay Experimental Workflow: Reverse Transcriptase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Purified HIV-1 RT - Test Compound (e.g., this compound, Nevirapine) - Template/Primer (e.g., poly(A)/oligo(dT)) - dNTPs (with labeled dUTP) Start->Prepare_Reagents Reaction_Setup Set up reaction in microplate: - Add buffer, template/primer, dNTPs - Add serial dilutions of test compound - Add HIV-1 RT to initiate reaction Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Detect incorporation of labeled nucleotide (e.g., colorimetric or radioactive method) Incubation->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis End End Analysis->End

References

Comparative Analysis of BM 21.1298 Analogs as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of thiazolo-iso-indolinone derivatives reveals key determinants for potent anti-HIV-1 activity. This guide provides a comparative analysis of BM 21.1298 and its analogs, presenting their biological activities, underlying mechanisms, and the experimental protocols used for their evaluation.

This compound, a thiazolo-iso-indolinone derivative developed by Boehringer Mannheim GmbH, has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2] This class of compounds specifically targets the reverse transcriptase (RT) enzyme of HIV-1, a crucial enzyme for the replication of the virus. This guide explores the structure-activity relationship (SAR) studies of this compound analogs, providing a comparative overview for researchers and drug development professionals.

Quantitative Comparison of Analog Activity

Subsequent research on the thiazolo-iso-indolinone scaffold has led to the development of analogs with significantly improved potency against HIV-1 RT. The following table summarizes the inhibitory activities of this compound and its key analogs.

Compound50% Inhibitory Concentration (IC50) against HIV-1 RTViral Replication Inhibition (EC50)Reference
This compound> 1 µM (approx. 10-fold less potent than BM +51.0836)-[2]
BM +51.0836 90 nM -[1][2]
BM +21.1326--[3]
BM +50.0934--[3]

Note: Specific IC50 and EC50 values for BM +21.1326 and BM +50.0934 were not explicitly provided in the referenced literature, which focused on crystallographic studies.

The data clearly indicates that analog BM +51.0836 is significantly more potent than the parent compound, this compound, with a 50% inhibitory concentration of 90 nM against HIV-1 RT in vitro.[1][2] These compounds were found to be highly specific for HIV-1 and were also effective against zidovudine-resistant strains of the virus.[1]

Structure-Activity Relationship Insights

Crystallographic studies of thiazolo-iso-indolinone analogs, such as BM +21.1326 and BM +50.0934, in complex with HIV-1 RT have provided valuable insights into their binding mode and the structural basis for their activity.[3] These studies revealed that the binding of these inhibitors resembles that of other "two-ring" NNRTIs.[3] The analysis of these crystal structures helps in rationalizing the stereochemical requirements for potent inhibition and understanding the mechanisms of drug resistance.[3]

Key amino acid residues within the NNRTI binding pocket of HIV-1 RT that are crucial for the activity of thiazolo-iso-indolinones include Lys-101, Lys-103, Tyr-181, and Tyr-188.[1] Mutations in these residues, particularly the Tyr181Cys substitution, have been shown to confer resistance to this class of inhibitors.[1]

Experimental Protocols

The evaluation of the anti-HIV-1 activity of this compound and its analogs involved several key experimental procedures:

Nonradioactive HIV-1 Reverse Transcriptase Assay

This high-throughput screening assay was utilized to identify selective inhibitors of HIV-1 RT. The assay measures the activity of purified recombinant HIV-1 RT expressed in E. coli. It utilizes an in vitro transcript of the HIV-1 long terminal repeat (LTR) and the primer-binding site as the template, along with an 18-mer oligonucleotide primer. The incorporation of labeled nucleotides is quantified to determine the extent of RT inhibition by the test compounds.[2]

Cell Culture Assays for Antiviral Activity

To determine the efficacy of the compounds in a cellular context, antiviral assays were performed using cell cultures. These assays measure the ability of the compounds to inhibit HIV-1 replication in infected cells. The 50% inhibitory concentrations (IC50) were determined, indicating the concentration of the compound required to reduce viral replication by 50%.[1]

Generation and Analysis of Resistant HIV-1 Isolates

To understand the mechanisms of resistance, HIV-1 isolates resistant to the thiazolo-iso-indolinones were generated in cell culture. The RT genes of these resistant isolates were then sequenced to identify the specific amino acid mutations responsible for the reduced susceptibility to the inhibitors.[1] Site-directed mutagenesis was also employed to introduce specific mutations into the RT gene to confirm their role in conferring resistance.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of thiazolo-iso-indolinone NNRTIs and the general workflow for evaluating their anti-HIV activity.

HIV_RT_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription (HIV-1 RT) Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration NNRTI This compound Analog (Thiazolo-iso-indolinone) NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket NNRTI->NNRTI_Binding_Pocket Binds to HIV_RT HIV-1 Reverse Transcriptase (RT) Inhibition Inhibition Inhibition->Reverse_Transcription Blocks

Figure 1: Mechanism of action of thiazolo-iso-indolinone NNRTIs.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Analogs RT_Assay In vitro HIV-1 RT Inhibition Assay Compound_Synthesis->RT_Assay Cell_Culture_Assay Antiviral Activity Assay in Cell Culture RT_Assay->Cell_Culture_Assay SAR_Analysis Structure-Activity Relationship Analysis RT_Assay->SAR_Analysis Resistance_Studies Generation & Analysis of Resistant Viral Strains Cell_Culture_Assay->Resistance_Studies Cell_Culture_Assay->SAR_Analysis Resistance_Studies->SAR_Analysis

Figure 2: Experimental workflow for SAR studies of this compound analogs.

References

in vivo validation of BM 21.1298 efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding "BM 21.1298" is not publicly available, preventing the creation of a detailed comparison guide.

Following a comprehensive search for the in vivo efficacy and animal model data for a compound identified as "this compound," no specific information or scientific literature could be retrieved. This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed in scientific literature or patents, or a potential typographical error.

Without accessible data, the development of a comparison guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows as requested, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. If "this compound" is an alternative designation for a known compound, providing the more common name would enable a thorough literature search and the generation of the requested comparative analysis.

Safety Operating Guide

Essential Safety and Logistical Information for Handling BM 21.1298

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for BM 21.1298 was found in the available resources. The following guidance is based on the general properties of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and should be supplemented with a compound-specific risk assessment before handling.

This compound is a thiazolo-iso-indolinone derivative that acts as a selective and specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT)[1][2]. As with any investigational compound, caution should be exercised during handling, storage, and disposal to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Primary: Enclosure (e.g., chemical fume hood, ventilated balance enclosure) to contain dust. - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: If an enclosure is not available, a properly fitted N95 or higher-rated respirator is recommended.
Handling Solutions - Primary: Chemical fume hood. - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard laboratory coat.
General Laboratory Use - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat.
Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.

  • Spill Management: In case of a spill, decontaminate the area using an appropriate method. For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, follow institutional emergency procedures.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

The disposal of this compound and associated waste must comply with local, state, and federal regulations. The following table provides a general disposal plan.

Waste TypeDisposal Procedure
Unused Solid Compound - Treat as chemical waste. - Collect in a clearly labeled, sealed container. - Dispose of through a licensed hazardous waste disposal company.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, labeled hazardous waste container. - Dispose of through a licensed hazardous waste disposal company.
Aqueous Waste Containing this compound - Collect in a labeled, sealed waste container. - Do not pour down the drain. - Dispose of through a licensed hazardous waste disposal company.
Empty Containers - Triple rinse with a suitable solvent. - Dispose of the rinsate as hazardous waste. - The empty, rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

For investigational drugs used in a clinical research setting, it is important to adhere to guidelines for the destruction of used and unused medications, which often involve incineration by a specialized waste management vendor[3]. Non-hazardous drug waste can be placed in red biohazard-chemotoxic containers for incineration[3]. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols[3].

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI)[1]. NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is located near the polymerase active site[4][5]. This binding is allosteric, meaning it occurs at a site other than the enzyme's active site[4]. The binding of the NNRTI induces a conformational change in the enzyme that inhibits its function, thereby blocking the conversion of viral RNA into DNA[6][7]. This action is specific to HIV-1 RT; NNRTIs are not effective against HIV-2 RT[2][4].

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.